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Compound of Interest

6-Methyl-[1,2,4]triazolo[4, 3-
Compound Name:
bjpyridazine

Cat. No.: B107754

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical evaluation of triazolo-
pyridazine derivatives as potent and selective inhibitors of the c-Met receptor tyrosine kinase.
This document provides a comprehensive overview of the core findings, including quantitative
biological data, detailed experimental protocols for key assays, and visualizations of the
underlying biological pathways and experimental workflows.

Introduction to c-Met and Its Role in Cancer

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a
transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as
embryonic development, cell proliferation, motility, and tissue repair.[1] Upon binding its
exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and
autophosphorylation, triggering a cascade of downstream signaling pathways. These include
the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival,
and migration.[1][2]

Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification,
activating mutations, or protein overexpression, is implicated in the development and
progression of numerous human cancers.[1][3] Aberrant c-Met activation can lead to increased
tumor cell proliferation, survival, invasion, and metastasis, making it a compelling target for
anticancer drug development.[4] Triazolo-pyridazine derivatives have emerged as a promising
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class of small molecule inhibitors that can effectively target the ATP-binding site of the c-Met
kinase domain, thereby blocking its downstream signaling.

The c-Met Signaling Pathway

The binding of HGF to the c-Met receptor initiates a complex network of intracellular signaling
events that are crucial for both normal physiological functions and pathological processes in
cancer. The following diagram illustrates the key components and interactions within the c-Met
signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 3/4 Tech Support


https://www.benchchem.com/product/b107754?utm_src=pdf-body-img
https://www.benchchem.com/product/b107754?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. benchchem.com [benchchem.com]

2. static.igem.org [static.igem.org]

3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin
Agents - PMC [pmc.ncbi.nim.nih.gov]

4. corefacilities.iss.it [corefacilities.iss.it]

To cite this document: BenchChem. [Discovery of Triazolo-pyridazine Derivatives as c-Met
Inhibitors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107754#discovery-of-triazolo-pyridazine-derivatives-
as-c-met-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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